molecular formula C14H16N2 B8433889 (4-Aminomethylphenyl)-benzylamine

(4-Aminomethylphenyl)-benzylamine

Cat. No. B8433889
M. Wt: 212.29 g/mol
InChI Key: FYEOUJROHJHQLZ-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

4-Benzylamino-benzonitrile (472 mg, 2.27 mmol) described in Preparation Example 89 was dissolved at 0° C. in tetrahydrofuran (20 mL), and lithium aluminum hydride (430 mg, 11.3 mmol) was added thereto. The solution was stirred overnight at room temperature, then, at 0° C., water (430 μl ), an aqueous solution of 5N sodium hydroxide (430 μl ) and water (1.29 mL) were sequentially added to the solution. The reaction solution was filtered through Celite pad, the solvent was then evaporated in vacuo, (4-aminomethyl-phenyl)-benzylamine (475 mg, 2.24 mmol, 99%) was obtained as an oil.
Quantity
472 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step Two
Name
Quantity
430 μL
Type
reactant
Reaction Step Three
Quantity
430 μL
Type
reactant
Reaction Step Three
Name
Quantity
1.29 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[NH2:14][CH2:13][C:12]1[CH:15]=[CH:16][C:9]([NH:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:10][CH:11]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
472 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
430 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
430 μL
Type
reactant
Smiles
O
Name
Quantity
430 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.29 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite pad
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC1=CC=C(C=C1)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.24 mmol
AMOUNT: MASS 475 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.